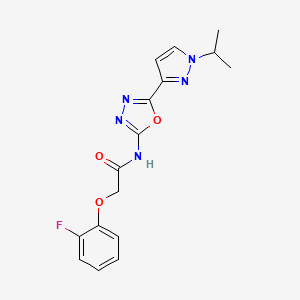
2-(2-fluorophenoxy)-N-(5-(1-isopropyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-fluorophenoxy)-N-(5-(1-isopropyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl)acetamide is a useful research compound. Its molecular formula is C16H16FN5O3 and its molecular weight is 345.334. The purity is usually 95%.
BenchChem offers high-quality 2-(2-fluorophenoxy)-N-(5-(1-isopropyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2-fluorophenoxy)-N-(5-(1-isopropyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Novel Coordination Complexes and Antioxidant Activity
Research on pyrazole-acetamide derivatives, like the study of Co(II) and Cu(II) coordination complexes constructed from pyrazole-acetamide derivatives, illustrates the versatility of such compounds in forming coordination complexes with metals. These complexes exhibit significant antioxidant activity, highlighting the potential of similar structures in therapeutic and biochemical research (K. Chkirate et al., 2019).
Radiosynthesis for Imaging Applications
Compounds with structures related to pyrazolo[1,5-a]pyrimidineacetamides have been developed as selective ligands for imaging purposes, such as the translocator protein (18 kDa) with PET. This underscores the potential use of fluoro-substituted pyrazole-acetamide derivatives in the development of diagnostic tools and the importance of structural modifications to enhance selectivity and imaging capabilities (F. Dollé et al., 2008).
Anti-inflammatory Activity
The synthesis and evaluation of N-(3-chloro-4-fluorophenyl) derivatives, including pyrazole components, have shown significant anti-inflammatory activity. This suggests that the structural features inherent to pyrazole-acetamide derivatives can be tailored to enhance biological activity, providing a basis for developing new anti-inflammatory agents (K. Sunder et al., 2013).
Toxicological Evaluation and Safety
The toxicological evaluation of novel cooling compounds containing pyrazole structures, such as 2-(4-methylphenoxy)-N-(1H-pyrazol-3-yl)-N-(2-thienylmethyl)acetamide, emphasizes the importance of safety assessments in the development of compounds for food and beverage applications. Such studies ensure that new chemical entities are safe for consumption and do not pose health risks (D. Karanewsky et al., 2015).
Pharmacological and Computational Evaluation
Investigations into the pharmacological and computational potential of heterocyclic compounds, including oxadiazole and pyrazole derivatives, for toxicity assessment, tumor inhibition, and anti-inflammatory actions, illustrate the compound's multifaceted applications. These studies not only highlight the therapeutic potentials but also the importance of computational methods in predicting the efficacy and safety of novel compounds (M. Faheem, 2018).
Eigenschaften
IUPAC Name |
2-(2-fluorophenoxy)-N-[5-(1-propan-2-ylpyrazol-3-yl)-1,3,4-oxadiazol-2-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16FN5O3/c1-10(2)22-8-7-12(21-22)15-19-20-16(25-15)18-14(23)9-24-13-6-4-3-5-11(13)17/h3-8,10H,9H2,1-2H3,(H,18,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWOYGQMBQPVJDH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=CC(=N1)C2=NN=C(O2)NC(=O)COC3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16FN5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-fluorophenoxy)-N-(5-(1-isopropyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Methylpyrazolo[1,5-a]pyrimidin-3-amine;hydrochloride](/img/structure/B2914747.png)
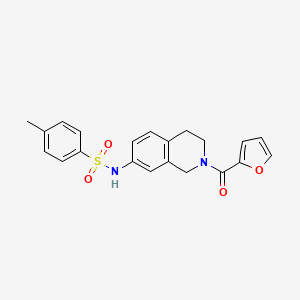

![2-{5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl}-N-[3-(methylsulfanyl)phenyl]acetamide](/img/structure/B2914753.png)


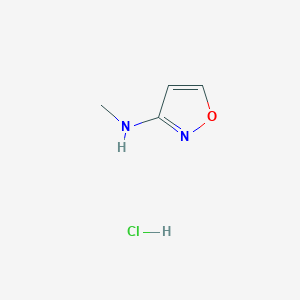
![Methyl 2-azaspiro[4.4]nonane-4-carboxylate;hydrochloride](/img/structure/B2914758.png)


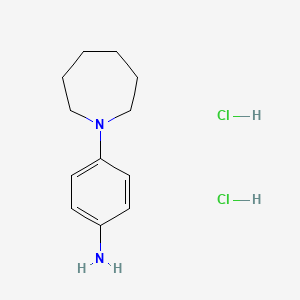
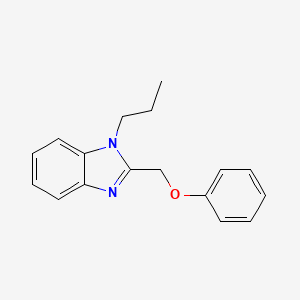
![N-(3-acetamidophenyl)-2-[(2-oxo-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-4-yl)sulfanyl]acetamide](/img/structure/B2914765.png)